

4-Tritylphenol CAS number 978-86-9 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Tritylphenol**

Cat. No.: **B1294498**

[Get Quote](#)

An In-Depth Technical Guide to **4-Tritylphenol** (CAS: 978-86-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Tritylphenol** (CAS Number 978-86-9), a valuable organic compound in synthetic chemistry. It details its physicochemical properties, experimental protocols for its synthesis and purification, analytical methods, and its applications, particularly as a bulky protecting group.

Core Properties and Data

4-(Triphenylmethyl)phenol, commonly known as **4-Tritylphenol**, is an organic compound characterized by a phenol group substituted at the para position with a triphenylmethyl (trityl) group.^[1] This bulky, hydrophobic trityl moiety significantly influences its physical and chemical properties.^[1] At room temperature, it is typically a white to pale yellow or cream-colored solid, often in powder or crystalline form.^{[1][2]} Due to its largely nonpolar structure, it has limited solubility in water but is soluble in organic solvents like ethanol, ether, and chloroform.^[1]

Physicochemical Properties

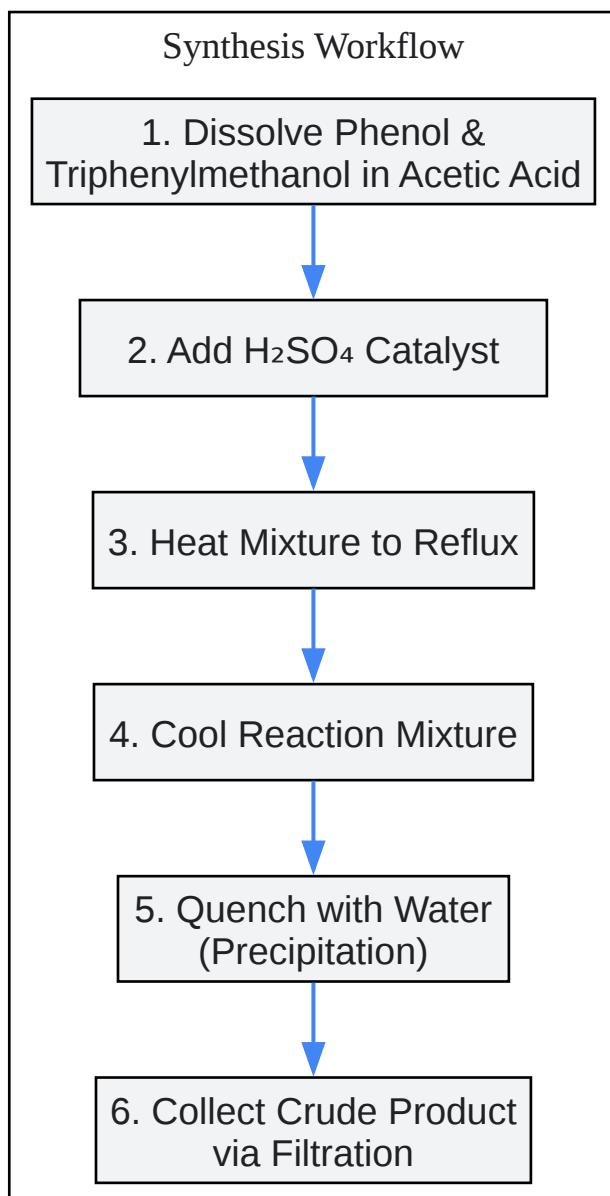
The following table summarizes the key quantitative properties of **4-Tritylphenol**.

Property	Value	Source(s)
CAS Number	978-86-9	[3] [4] [5]
Molecular Formula	C ₂₅ H ₂₀ O	[3] [4] [6]
Molecular Weight	336.43 g/mol	[4] [5] [7]
Melting Point	283-286 °C (lit.)	[3] [5] [6] [7]
Boiling Point	480.5 °C at 760 mmHg	[3]
Density	1.143 g/cm ³	[3]
Flash Point	224.9 °C	[3]
Vapor Pressure	0.0 ± 1.3 mmHg at 25°C (Predicted)	[3]
Refractive Index	1.638	[3]
LogP	5.77490	[3]

Spectroscopic and Other Identifiers

Identifier Type	Value	Source(s)
EC Number	213-557-1	[5] [7]
MDL Number	MFCD00002364	[4] [5] [7]
PubChem CID	70422	[3] [8]
InChI Key	NIPKXTKKYSKEON- UHFFFAOYSA-N	[4] [7]
SMILES	Oc1ccc(cc1)C(c2cccc2) (c3cccc3)c4cccc4	[4] [7]
Synonyms	p-Tritylphenol, 4- (Triphenylmethyl)phenol	[1] [6]

Experimental Protocols


Detailed methodologies for the synthesis, purification, and analysis of **4-Tritylphenol** are outlined below. These protocols are foundational for its application in a research and development setting.

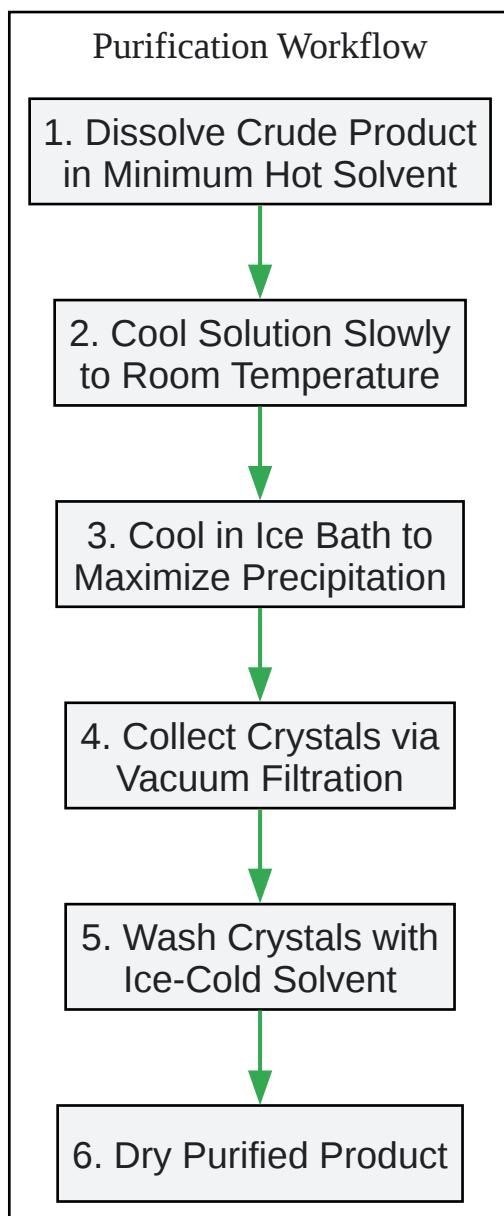
Synthesis: Friedel-Crafts Alkylation of Phenol

4-Tritylphenol is commonly synthesized via a Friedel-Crafts alkylation reaction.^{[1][3]} This electrophilic aromatic substitution involves the alkylation of phenol with a trityl source, such as triphenylmethanol or trityl chloride, in the presence of an acid catalyst.^{[3][9]}

Methodology:

- **Reactant Preparation:** In a reaction vessel, dissolve phenol in a suitable solvent, such as acetic acid.^[10] The aromatic reactant (phenol) should be used in excess to minimize polyalkylation.^[3]
- **Carbocation Formation:** Add the alkylating agent (e.g., triphenylmethanol) to the solution. Introduce a strong Brønsted or Lewis acid catalyst (e.g., sulfuric acid, AlCl_3).^{[3][10]} The acid facilitates the formation of a stable trityl carbocation, which acts as the electrophile.
- **Reaction:** The electron-rich phenol ring attacks the trityl carbocation. The reaction is typically heated to reflux for several hours to ensure completion.^[10] While phenol's hydroxyl group is a strong activating group, it can also coordinate with and deactivate Lewis acid catalysts, a factor that must be considered in catalyst choice and quantity.^{[1][6]} The substitution occurs predominantly at the para position due to the steric bulk of the trityl group.
- **Work-up:** After cooling, the reaction mixture is quenched, often by pouring it into water. The crude product precipitates and can be collected by filtration.
- **Purification:** The crude solid is then purified by recrystallization to yield pure **4-Tritylphenol**.

[Click to download full resolution via product page](#)


Diagram 1: General workflow for the synthesis of **4-Tritylphenol**.

Purification by Recrystallization

Recrystallization is the standard method for purifying crude **4-Tritylphenol**, leveraging its differential solubility in a solvent at high and low temperatures.[4][11]

Methodology:

- Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve **4-Tritylphenol** completely when hot but poorly when cold.[[10](#)]
- Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling to fully dissolve the compound.[[4](#)][[5](#)]
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[[5](#)]
- Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[[4](#)][[10](#)] Subsequently, the flask can be placed in an ice bath to maximize crystal yield.[[4](#)]
- Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. [[11](#)]
- Washing: Rinse the crystals on the filter paper with a small amount of ice-cold solvent to wash away any remaining soluble impurities.[[4](#)]
- Drying: Dry the crystals completely to remove any residual solvent. This can be done by drawing air through the filter funnel or in a vacuum oven.[[10](#)]

[Click to download full resolution via product page](#)

Diagram 2: General workflow for purification by recrystallization.

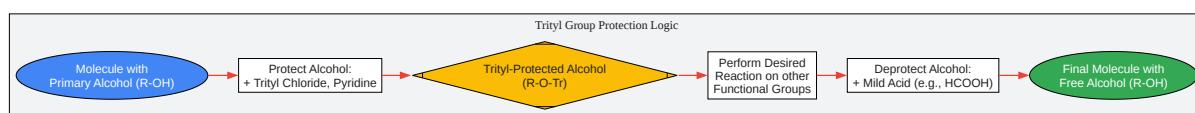
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and assessing the purity of **4-Tritylphenol**.^[8] The method separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.

Methodology:

- Sample Preparation: Prepare a dilute solution of the **4-Tritylphenol** sample in a volatile organic solvent, such as dichloromethane or acetone.[12]
- Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet, which is heated to vaporize the sample.[12]
- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. Underivatized phenols can be analyzed directly. [13]
- Mass Spectrometry: As components elute from the column, they enter the mass spectrometer. They are ionized, and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component.
- Data Analysis: The identity of **4-Tritylphenol** is confirmed by matching its retention time and mass spectrum to that of a known standard.[14] Purity is assessed by integrating the area of the corresponding peak in the chromatogram.

Applications in Research and Drug Development


The primary application of **4-Tritylphenol** and related trityl compounds in research, particularly in drug development and complex organic synthesis, is as a protecting group.[1][5][6]

Role as a Protecting Group

The trityl group is a bulky ether-based protecting group used for primary alcohols.[15] Its large size provides steric hindrance, allowing for the selective protection of sterically accessible hydroxyl groups, such as the primary hydroxyl in carbohydrates or nucleosides.[15] **4-Tritylphenol** itself is used as a synthetic precursor or building block in creating more complex molecules where this bulky phenolic moiety is desired.[5][6] For instance, it has been used in the synthesis of 5-arylethynyl-2'-deoxyuridines and pyridyl rotaxanes.[5][6]

Protection/Deprotection Logic:

- Protection: A primary alcohol is reacted with a tritylating agent (e.g., trityl chloride) in the presence of a base like pyridine to form a trityl ether.[15]
- Stability: The resulting trityl ether is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, or oxidative/reductive.
- Deprotection: The trityl group is acid-labile and can be easily removed under mild acidic conditions (e.g., formic acid or trifluoroacetic acid) to regenerate the free alcohol, leaving other protecting groups intact.[15] The byproduct, triphenylcarbinol, is typically insoluble in aqueous media and can be easily filtered off.[15]

[Click to download full resolution via product page](#)

Diagram 3: Logical workflow of using a trityl protecting group.

Safety and Handling

4-Tritylphenol requires careful handling due to its potential health hazards.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][16]
- Precautionary Measures:
 - Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[13]
 - Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.[13]

- Storage: Store in a well-ventilated place with the container tightly closed. Store locked up. [\[13\]](#)
- Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, chemical-resistant gloves, and safety glasses or goggles.[\[5\]](#)
- Storage Class: It is classified under Storage Class 11 as a combustible solid.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. How To [chem.rochester.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. echemi.com [echemi.com]
- 7. acgpubs.org [acgpubs.org]
- 8. 4-Tritylphenol | C₂₅H₂₀O | CID 70422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. mt.com [mt.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. settek.com [settek.com]
- 14. ncasi.org [ncasi.org]
- 15. total-synthesis.com [total-synthesis.com]
- 16. forums.studentdoctor.net [forums.studentdoctor.net]

- To cite this document: BenchChem. [4-Tritylphenol CAS number 978-86-9 properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294498#4-tritylphenol-cas-number-978-86-9-properties\]](https://www.benchchem.com/product/b1294498#4-tritylphenol-cas-number-978-86-9-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com